molecular formula C12H16O B12651009 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- CAS No. 149713-24-6

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel-

Cat. No.: B12651009
CAS No.: 149713-24-6
M. Wt: 176.25 g/mol
InChI Key: GDAVABNCFOTAOD-ZYHUDNBSSA-N
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Description

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- is a chemical compound known for its unique structure and properties. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a phenyl group and a methyl group attached to the tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-phenyl-1,5-hexadiene. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.

Scientific Research Applications

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    cis-Rose oxide: Another tetrahydropyran derivative with a similar structure but different stereochemistry.

    trans-Rose oxide: Similar to cis-Rose oxide but with a different spatial arrangement of atoms.

Uniqueness

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

149713-24-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2R,4R)-4-methyl-2-phenyloxane

InChI

InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m1/s1

InChI Key

GDAVABNCFOTAOD-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1CCO[C@H](C1)C2=CC=CC=C2

Canonical SMILES

CC1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

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